molecular formula C7H10N2O2 B037896 Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate CAS No. 116539-04-9

Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B037896
CAS RN: 116539-04-9
M. Wt: 154.17 g/mol
InChI Key: GCJCGTKEVLZWIH-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate” is a chemical compound with the empirical formula C7H11ClN2O2 . It is a solid substance and is considered a unique chemical provided to early discovery researchers .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate”, often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This process results in the formation of N-acyl derivatives of pyrrole . Various methods have been reported, including the Paal-Knorr pyrrole condensation , metal-catalyzed conversion of primary diols and amines , and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate” can be represented by the SMILES string Cl.COC(=O)c1cc(N)cn1C . The InChI key for this compound is HEOKCJUUKIPIMM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate” is a solid substance . Its molecular weight is 190.63 . The compound’s empirical formula is C7H11ClN2O2 .

Safety and Hazards

“Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(7(10)11-2)5(8)3-9-4/h3,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJCGTKEVLZWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552927
Record name Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate

CAS RN

116539-04-9
Record name Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116539-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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